4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid
Overview
Description
4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups through esterification and electrophilic aromatic substitution reactions, respectively. The final step involves the formation of the benzoic acid moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3Z)-4-(Methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid
- 4-{[(3Z)-4-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid
Uniqueness
The uniqueness of 4-{[(3Z)-4-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylidene]methyl}benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(Z)-[4-ethoxycarbonyl-1-(4-methoxyphenyl)-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-4-30-23(28)20-14(2)24(17-9-11-18(29-3)12-10-17)21(25)19(20)13-15-5-7-16(8-6-15)22(26)27/h5-13H,4H2,1-3H3,(H,26,27)/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFCTTQNSVVUBA-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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